
4-Fluoropiperidine
Overview
Description
4-Fluoropiperidine is an organic compound with the molecular formula C5H10FN. It is a fluorinated derivative of piperidine, a six-membered heterocyclic amine.
Mechanism of Action
Target of Action
4-Fluoropiperidine is a small molecule that is experimentally used in drug discovery It is known that fluorinated compounds often target proteins involved in various cellular processes .
Mode of Action
Fluorinated compounds are known to interact with their targets through various mechanisms, such as charge-dipole interactions and hyperconjugation . These interactions can lead to changes in the conformational behavior of the targets, potentially affecting their function .
Biochemical Pathways
Fluorinated compounds are known to influence various cellular pathways due to their unique properties .
Pharmacokinetics
The introduction of fluorine atoms into molecules is a common strategy to improve their pharmacokinetic and physicochemical properties . For example, the high C-F bond energy can increase metabolic stability, and the electronic effects of fluorine can allow for modification of critical properties such as the pKa .
Result of Action
The introduction of fluorine into molecules can lead to more rigid structures, which enable the stabilization of well-defined conformations . This could potentially affect the function of the target proteins and result in various cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, solvent polarity can play a major role in the conformational behavior of fluorinated compounds . .
Biochemical Analysis
Biochemical Properties
The high C-F bond energy increases metabolic stability . The electronic effects of fluorine allow for modification of critical properties such as the pKa .
Cellular Effects
Fluorinated compounds are known to have unique properties that can influence cell function .
Molecular Mechanism
It is known that the conformational behavior of fluorinated compounds can be attributed to charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion .
Temporal Effects in Laboratory Settings
The high C-F bond energy of fluorinated compounds is known to increase metabolic stability .
Metabolic Pathways
The high C-F bond energy of fluorinated compounds is known to increase metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropiperidine typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with N-fluorobenzenesulfonimide (NFSI) in the presence of a base such as lithium diisopropylamide (LDA). The reaction is carried out at low temperatures, typically between -78°C and -40°C, to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The purification of the product is typically achieved through distillation or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of piperidine or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of various substituted piperidines.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of piperidine or other reduced products.
Scientific Research Applications
Role in Drug Design
Fluorinated compounds, including 4-fluoropiperidine, are increasingly incorporated into drug design due to their ability to enhance pharmacokinetic properties. The introduction of fluorine can improve metabolic stability, increase membrane permeability, and enhance binding affinity to biological targets . For instance, the incorporation of fluorine into piperidine derivatives has been shown to significantly affect their biological activity and selectivity towards specific receptors.
Case Studies
- T-Type Calcium Channel Antagonists : A notable study involved the synthesis and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type calcium channel antagonist. This compound demonstrated potent activity in vitro and in vivo, indicating its potential for treating conditions associated with altered calcium signaling .
- Orexin Receptor Antagonists : Another significant application is the development of this compound compounds as orexin receptor antagonists. These compounds are being explored for their therapeutic potential in treating neurological and psychiatric disorders by modulating orexin signaling pathways .
Synthetic Methods
The synthesis of this compound derivatives often involves advanced organic reactions such as hydrogenation processes that yield high diastereoselectivity. Recent advancements have allowed for the efficient production of various fluorinated piperidines from fluoropyridines, expanding the library of available compounds for pharmaceutical applications .
Diverse Applications
This compound derivatives have been synthesized to create analogs of existing drugs, enhancing their pharmacological profiles. For example:
- Melperone Analog : A fluorinated analog of Melperone was developed using this compound as a core structure, demonstrating improved antipsychotic activity compared to its non-fluorinated counterpart .
Enhanced Binding Affinity
Fluorine's electronegativity contributes to increased binding affinity between drugs and their target proteins. This property is crucial for optimizing drug efficacy and minimizing side effects . The strategic placement of fluorine within the molecular structure can lead to significant improvements in therapeutic outcomes.
Implications in CNS Disorders
Research indicates that this compound derivatives may be effective in treating central nervous system (CNS) disorders due to their ability to penetrate the blood-brain barrier and interact with neurotransmitter systems . Their potential applications include treatments for anxiety, depression, and neurodegenerative diseases.
Data Table: Summary of Applications
Comparison with Similar Compounds
4-Fluoropyridine: A fluorinated derivative of pyridine with similar electronic properties.
4-Fluorobenzylpiperidine: A benzyl-substituted fluorinated piperidine with distinct pharmacological properties.
3-Fluoropiperidine: A positional isomer with the fluorine atom at the third position.
Uniqueness: 4-Fluoropiperidine is unique due to its specific substitution pattern, which imparts distinct conformational and electronic properties. The axial orientation of the fluorine atom in this compound can lead to more rigid structures, enhancing its stability and binding interactions in biological systems .
Biological Activity
4-Fluoropiperidine is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. The introduction of fluorine into the piperidine structure enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
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Orexin Receptor Antagonism :
This compound has been identified as an antagonist of orexin receptors (OX1R and OX2R), which are involved in regulating arousal, wakefulness, and appetite. This antagonism suggests potential applications in treating sleep disorders and obesity-related conditions . -
Calcium Channel Modulation :
Research indicates that derivatives of this compound can act as T-type calcium channel antagonists. These compounds inhibit calcium influx into cells, which is crucial for various physiological processes, including neurotransmitter release and muscle contraction . -
Antipsychotic Potential :
Some studies have explored the use of fluorinated piperidines in developing atypical antipsychotic medications. These compounds demonstrate unique receptor binding profiles that may reduce side effects commonly associated with traditional antipsychotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications. The presence of fluorine affects metabolic stability and receptor binding affinity, which can enhance the pharmacological profile of the compound. For instance, fluorination can increase resistance to oxidative metabolism, thereby improving bioavailability .
Case Study 1: Orexin Receptor Antagonists
A study focused on synthesizing various this compound derivatives as orexin receptor antagonists demonstrated promising results in preclinical models. The compounds exhibited significant binding affinities to both orexin receptors, with IC50 values indicating effective inhibition of orexin-A induced responses .
Compound | OX1R IC50 (nM) | OX2R IC50 (nM) |
---|---|---|
This compound | 20 | 38 |
Derivative A | 15 | 30 |
Derivative B | 25 | 42 |
Case Study 2: T-Type Calcium Channel Antagonists
In another investigation, a series of 4-amino-4-fluoropiperidine derivatives were evaluated for their efficacy as T-type calcium channel antagonists. The lead compound showed significant inhibition in both in vitro and in vivo models without adverse cardiovascular effects, highlighting its therapeutic potential for conditions like epilepsy and chronic pain .
Compound | Inhibition (%) | Cardiovascular Effects |
---|---|---|
Lead Compound | 85 | None |
Control | 40 | Present |
Properties
IUPAC Name |
4-fluoropiperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLLOOKBLTTXHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30999438 | |
Record name | 4-Fluoropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30999438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78197-27-0 | |
Record name | 4-Fluoropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30999438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoropiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 4-fluoropiperidine derivatives interesting for pharmaceutical research?
A1: 4-Fluoropiperidines are considered privileged scaffolds in medicinal chemistry because the introduction of fluorine can significantly alter a molecule's pharmacokinetic properties, such as lipophilicity, metabolic stability, and bioavailability. This makes them attractive building blocks for drug discovery, particularly for central nervous system (CNS) disorders. []
Q2: How can 4-fluoropiperidines be synthesized?
A2: Several synthetic routes have been explored for the preparation of 4-fluoropiperidines:
- Regioselective bromofluorination: This approach involves treating N-protected 4-methylenepiperidine with a fluorinating agent like Et3N.3HF and NBS to introduce fluorine at the desired position. []
- Fluoro-Prins Cyclization: This method utilizes a combination of DMPU/HF for diastereoselective synthesis of substituted 4-fluoropiperidines. This approach has shown improved yields and diastereoselectivity compared to other reagents like pyridine/HF. []
- Cyclization/Fluorination in Superacid: N,N-diallylic amines and amides can be rapidly converted to fluorinated piperidines through a cyclization reaction followed by fluorination using a superacid like HF-SbF5. []
Q3: Are there specific examples where this compound has been incorporated into biologically active molecules?
A3: Yes, researchers have successfully designed and synthesized novel molecules incorporating this compound, demonstrating its potential in drug discovery:
- T-type Ca2+ channel antagonist: Starting with a known antagonist structure, modifications led to the development of a potent and selective T-type calcium channel antagonist containing a this compound moiety. This compound displayed efficacy in in vivo CNS models without significant cardiovascular side effects. []
- 5-HT1D receptor ligands: Fluorination of existing 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles, leading to this compound and 3-fluoro-4-aminopiperidine derivatives, resulted in compounds retaining high affinity and selectivity for the 5-HT1D receptor. Notably, the incorporation of fluorine positively impacted the pharmacokinetic profiles, specifically oral absorption, by reducing the compounds' pKa and thus their basicity. []
Q4: What are the potential risks associated with the use of this compound derivatives as therapeutic agents?
A4: While 4-fluoropiperidines offer promising properties for drug development, potential concerns need to be addressed:
- Reactive Iminium Ion Formation: The metabolic activation of cyclic tertiary amines, including 4-fluoropiperidines, by cytochrome P450 enzymes can generate reactive iminium ion intermediates. These intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity. []
- Structure-Toxicity Relationship: Understanding the relationship between the structure of this compound derivatives and their potential to form reactive iminium ions is crucial. Researchers need to carefully consider structural modifications to minimize the risk of bioactivation and potential toxicity. []
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